Madecassic Acid

Catalog No.
S577431
CAS No.
18449-41-7
M.F
C30H48O6
M. Wt
504.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Madecassic Acid

CAS Number

18449-41-7

Product Name

Madecassic Acid

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

InChI

InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16-,17+,19-,20-,21-,22+,23-,24+,26-,27+,28-,29-,30+/m1/s1

InChI Key

PRAUVHZJPXOEIF-AOLYGAPISA-N

SMILES

Array

Synonyms

6beta-Hydroxyasiatic acid

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O

The exact mass of the compound Madecassic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88135. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of tetrol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solubility and Stability Profile of Madecassic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmaceutical data available for Madecassic Acid (MA).

Parameter Reported Data / Status Notes & Conditions
Aqueous Solubility 85.0 μg/mL (≈ 168.5 μM) [1] In phosphate buffer solution (PBS) at 25°C [1].
Calculated log P (log Kow) 3.1 [1] Indicates high lipophilicity.
pKa (Strongest Acidic) 4.64 (Predicted) [2] Associated with the carboxylic acid group.
Saturation Solubility in SNEDDS Pre-concentrate > 450 mg/g [1] In the optimized Capryol 90:Labrasol:Kolliphor ELP:Transcutol HP mixture.
Stability Data Not explicitly reported Inferred to be stable in SNEDDS formulation for the duration of pharmacokinetic studies [1].

Experimental Protocols for Solubility and Formulation

Here are the detailed methodologies from key studies that you can adapt for your experimental work.

Equilibrium Solubility Determination

This protocol is used to measure the solubility of MA in various solvents and formulation excipients [1].

  • Objective: To identify suitable oils, surfactants, and co-surfactants for formulating a Self-Nanoemulsifying Drug Delivery System (SNEDDS).
  • Materials:
    • This compound (standard)
    • Tested excipients (e.g., Capryol 90, Labrasol, Kolliphor ELP, Transcutol HP, various oils)
    • Methanol, HPLC-grade solvents
  • Procedure:
    • Add an excess amount of MA to 0.5 mL of the selected excipient in a vial.
    • Vortex the mixture for 5 minutes.
    • Sonicate the mixture in an ultrasonic bath for 30 minutes.
    • Place the vial in a shaker incubator at room temperature for 48 hours to reach equilibrium.
    • Centrifuge the equilibrated sample at 14,000 rpm for 10 minutes.
    • Collect the supernatant, dilute it appropriately with methanol, and filter through a 0.22 μm membrane.
    • Analyze the MA concentration using a validated HPLC method.
  • HPLC Conditions (from study) [1]:
    • Column: Shim-pack CLC-ODS C18 (4.6 mm × 150 mm, 5 μm)
    • Mobile Phase: Acetonitrile : 0.1% Formic Acid aqueous solution (70:30, v/v)
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 40°C
    • Detection Wavelength: 204 nm
Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol outlines the development of a SNEDDS to drastically improve the oral absorption of MA [1].

  • Objective: To create a stable nanoemulsion that enhances the dissolution and bioavailability of MA.
  • Optimized Formula (by weight):
    • Oil Phase: Capryol 90 (10%)
    • Surfactant: Labrasol (27%) and Kolliphor ELP (27%)
    • Co-surfactant: Transcutol HP (36%)
  • Preparation Procedure:
    • Dissolve MA in the mixture of Capryol 90, Labrasol, Kolliphor ELP, and Transcutol HP.
    • Stir the mixture gently until a clear, homogeneous solution is formed. This is the SNEDDS pre-concentrate.
  • Characterization of the Nanoemulsion:
    • Dilute the SNEDDS pre-concentrate with distilled water (e.g., 1:100 ratio) under gentle stirring.
    • The formulation should spontaneously form a nanoemulsion within 1 minute.
    • Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The optimized formulation achieved a droplet size of 21.52 ± 0.23 nm and a zeta potential of -3.05 ± 0.3 mV [1].

Bioavailability and Pharmacokinetic Protocols

To evaluate the in vivo performance of the formulated MA, the following study design can be used [1].

  • Objective: To compare the oral bioavailability of pure MA versus MA-loaded SNEDDS.
  • Animal Model: Male Sprague-Dawley rats (180–220 g).
  • Dosing and Groups: Animals are randomly divided into at least two groups:
    • Group 1: Pure MA suspension (in a vehicle like 0.5% CMC-Na)
    • Group 2: MA-loaded SNEDDS (equivalent MA dose)
  • Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Centrifuge to obtain plasma.
  • Bioanalysis: Process plasma samples (e.g., protein precipitation) and analyze MA concentration using LC-MS/MS.
  • Data Analysis: Calculate pharmacokinetic parameters (C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~) using a non-compartmental model. The study reported an 8.47-fold increase in C~max~ and a 4.01-fold increase in AUC for the SNEDDS formulation compared to pure MA [1].

Key Pharmacological Mechanisms of Action

While not directly related to solubility, understanding MA's mechanisms is crucial for drug development. The following diagram illustrates its primary anti-inflammatory and immunomodulatory pathways.

ma_mechanism MA This compound (MA) PPARg PPARγ Activation MA->PPARg PTEN PTEN Expression ↑ PPARg->PTEN Akt1 Akt Phosphorylation ↓ PTEN->Akt1 GSK3b GSK3β Activity ↑ Akt1->GSK3b NFATc1 NFATc1 Nuclear Translocation ↓ GSK3b->NFATc1 Inflam Inhibition of γδT17 Cell Activation & IL-17 Production NFATc1->Inflam Colitis Amelioration of Colitis Inflam->Colitis

Diagram of the PPARγ-PTEN/Akt/GSK3β/NFAT pathway through which this compound inhibits γδT17 cell activation, contributing to its anti-colitis effects [3].

Key Takeaways for Researchers

  • Major Hurdle: The extremely low aqueous solubility of MA is a primary constraint on its oral bioavailability, limiting its therapeutic potential [1].
  • Proven Formulation Strategy: The SNEDDS approach has been successfully demonstrated to enhance solubility, dissolution rate, and oral absorption, with a >4-fold increase in bioavailability observed in animal models [1].
  • Mechanistic Insight: MA exerts potent anti-inflammatory effects, particularly in colitis models, by targeting specific immunomodulatory pathways, such as the PPARγ–PTEN/Akt/GSK3β/NFAT axis, to inhibit the activation of pro-inflammatory γδT17 cells [3].

References

×

Physical Description

Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

504.34508925 Da

Monoisotopic Mass

504.34508925 Da

Heavy Atom Count

36

Melting Point

293°C

UNII

M7O1N24J82

Other CAS

18449-41-7

Wikipedia

Madecassic_acid

Dates

Last modified: 08-15-2023

Explore Compound Types